molecular formula C10H10N2OS B11898029 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 4827-49-0

1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11898029
CAS No.: 4827-49-0
M. Wt: 206.27 g/mol
InChI Key: UJFJCEWFUBANMV-UHFFFAOYSA-N
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Description

1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Various alkylating agents or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the ethyl group but has similar chemical properties.

    1-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

4827-49-0

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-ethyl-2-sulfanylidenequinazolin-4-one

InChI

InChI=1S/C10H10N2OS/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)

InChI Key

UJFJCEWFUBANMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC1=S

Origin of Product

United States

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